molecular formula C13H18BrN3O3 B1290432 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine CAS No. 914347-79-8

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine

Cat. No. B1290432
CAS RN: 914347-79-8
M. Wt: 344.2 g/mol
InChI Key: YXZOAKWTRYIIPT-UHFFFAOYSA-N
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Description

The compound "1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine" is a synthetic molecule that is not directly described in the provided papers. However, the papers do discuss related bromopyrimidine derivatives and pyrrolidine compounds, which can provide insights into the synthesis, structure, and reactivity of similar compounds. Bromopyrimidines are often used as intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research due to their potential biological activity . Pyrrolidine derivatives are also of interest in medicinal chemistry, as they are found in a variety of bioactive molecules .

Synthesis Analysis

The synthesis of bromopyrimidine derivatives can involve palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of novel 5-bromopyrimidine derivatives using Suzuki-coupling . Similarly, pyrrolidine derivatives can be synthesized through various methods, including ring-opening reactions assisted by boron trifluoride etherate and electrophilic substitution followed by cyclization reactions . These methods highlight the versatility of bromopyrimidine and pyrrolidine moieties in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of bromopyrimidine and pyrrolidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction and spectroscopic methods including MS, 1H NMR, and 13C NMR . These techniques allow for the determination of the geometric parameters and the confirmation of the synthesized structures. The presence of bromine in the molecule can also facilitate further functionalization through various chemical reactions.

Chemical Reactions Analysis

Bromopyrimidine and pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, bromopyrimidines can be used in selective synthesis processes to create substituted pyrimidine compounds . Pyrrolidine derivatives can participate in ring-opening reactions , photocycloaddition , and solvolysis , demonstrating their reactivity and potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine and pyrrolidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as bromine, can affect the reactivity and stability of these compounds . The solubility, boiling and melting points, and other physicochemical properties can be tailored by modifying the substituents on the pyrimidine and pyrrolidine rings, which is crucial for their application in drug design and synthesis .

properties

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZOAKWTRYIIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630746
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine

CAS RN

914347-79-8
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the same method as in Example 1-1) but using 1-t-butoxycarbonyl-3-hydroxypyrrolidine and 2-chloro-5-bromopyrimidine, the entitled compound was obtained.
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